![molecular formula C18H14Cl2N2S B2770601 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207020-19-6](/img/structure/B2770601.png)
2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and various substituents . The electron-donating and withdrawing properties of these substituents would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the substituents, as well as the presence of the imidazole ring . The allylthio group could potentially undergo reactions involving the sulfur atom or the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water . The dichlorophenyl group could potentially make the compound somewhat more polar .Scientific Research Applications
Antimicrobial and Antifungal Applications
A study on novel 2-(chromon-3-yl)imidazole derivatives, including compounds with structural similarities to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, revealed their potential as antimicrobial agents. These compounds were synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. Specifically, compounds with electron-withdrawing substituents demonstrated significant inhibitory activity, showcasing the relevance of such structures in developing antimicrobial agents (Sharma et al., 2017).
Structural Analysis and Drug Design
The structural analysis of 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole highlighted its conformation, with phenyl rings almost perpendicular to the imidazole ring. Such structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective drugs (Song & Shin, 1998).
Synthesis and Characterization
Research on the synthesis of novel imidazole derivatives, including those with allyl groups, has focused on developing efficient methods for their preparation. These studies not only provide new compounds for potential applications but also offer insights into the chemical properties and reactivity of these molecules, which are essential for their application in various scientific fields (Abbasi Shiran et al., 2013).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole, have been studied for their corrosion inhibition properties. A specific investigation into the adsorption and inhibition efficiency of two imidazole derivatives on mild steel in sulfuric acid medium revealed high inhibition efficiency, demonstrating the potential of these compounds in industrial applications related to corrosion protection (Ouakki et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIJGKESLQGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole |
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